
Prop-2-en-1-yl but-3-enoate
Description
Prop-2-en-1-yl but-3-enoate is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing Prop-2-en-1-yl but-3-enoate with high purity?
Methodological Answer: The compound can be synthesized via esterification of acrylic acid derivatives with allyl alcohols under acid-catalyzed conditions (e.g., sulfuric acid or p-toluenesulfonic acid). Purification is typically achieved through fractional distillation or column chromatography to isolate the ester from unreacted starting materials. Monitoring reaction progress via thin-layer chromatography (TLC) and characterizing the product using H/C NMR and IR spectroscopy ensures structural fidelity .
Q. How can spectroscopic techniques distinguish this compound from structurally similar esters?
Methodological Answer: Key diagnostic signals in H NMR include the allyl protons (δ 5.8–6.2 ppm, multiplet) and the acrylate carbonyl (δ 165–170 ppm in C NMR). IR spectroscopy identifies the C=O stretch (~1720 cm) and conjugated C=C bonds (~1630 cm). Mass spectrometry (EI-MS) can confirm the molecular ion peak (m/z 170 for CHO) and fragmentation patterns .
Q. What solvent systems are suitable for studying the compound’s reactivity in polymerization?
Methodological Answer: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for radical polymerization studies due to their ability to stabilize intermediates. For photopolymerization, UV-transparent solvents (e.g., acetonitrile) minimize interference. Solvent choice should align with the initiator’s solubility (e.g., azobisisobutyronitrile, AIBN) .
Q. How to assess the compound’s stability under varying storage conditions?
Methodological Answer: Accelerated stability studies can be conducted by exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/vis). Degradation products are analyzed via HPLC coupled with mass spectrometry. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard conditions .
Q. What computational methods predict the compound’s reactivity in Michael addition reactions?
Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the α,β-unsaturated ester moiety. Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites, while transition-state optimization reveals activation energies for specific reaction pathways .
Advanced Research Questions
Q. How to resolve contradictions in reported crystallographic data for this compound derivatives?
Methodological Answer: Re-refine existing X-ray diffraction data using SHELXL with updated scattering factors and disorder modeling. Compare packing motifs via Mercury CSD’s Materials Module to identify polymorphic variations. Cross-validate with solid-state NMR to resolve discrepancies in hydrogen-bonding networks .
Q. What strategies optimize the compound’s incorporation into amphiphilic copolymers for drug delivery?
Methodological Answer: Adjust the monomer feed ratio during RAFT polymerization to balance hydrophilicity (e.g., PEG methacrylate) and hydrophobicity (this compound). Use dynamic light scattering (DLS) to monitor micelle formation and dialysis to assess drug-loading efficiency. In vitro release studies (pH 5.0 vs. 7.4) validate stimuli-responsive behavior .
Q. How to analyze conflicting kinetic data in radical polymerization studies involving this compound?
Methodological Answer: Employ stopped-flow spectroscopy to capture early-stage kinetics and electron paramagnetic resonance (EPR) to quantify radical concentrations. Statistically reconcile discrepancies using multivariate analysis (e.g., PCA) to isolate variables like oxygen inhibition or initiator efficiency .
Q. What experimental protocols validate the compound’s role in photo-crosslinkable hydrogels?
Methodological Answer: Synthesize hydrogels via UV irradiation (365 nm) with a photoinitiator (e.g., Irgacure 2959). Characterize crosslinking density using swelling experiments and rheology. Confocal microscopy tracks cellular adhesion in biocompatibility assays, while FTIR-ATR confirms post-crosslinking structural integrity .
Q. How to design a crystallographic study for this compound derivatives with flexible side chains?
Methodological Answer: Use SHELXD for phase determination from single-crystal data, focusing on resolving disorder in allyl groups. Apply Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions. Twinning detection in SHELXL refines ambiguous diffraction patterns, and Cambridge Structural Database (CSD) surveys benchmark against analogous structures .
Properties
CAS No. |
1745-31-9 |
---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
prop-2-enyl but-3-enoate |
InChI |
InChI=1S/C7H10O2/c1-3-5-7(8)9-6-4-2/h3-4H,1-2,5-6H2 |
InChI Key |
AAKKKMOPCAFJCX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=O)OCC=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.